Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

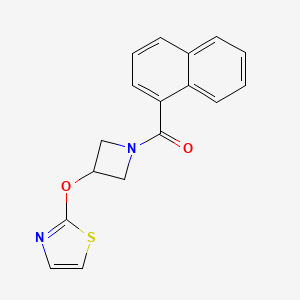

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a naphthalene moiety linked to an azetidine ring substituted with a thiazol-2-yloxy group. Its structural complexity arises from the integration of three pharmacologically relevant components:

- Azetidine ring: A four-membered saturated ring known for metabolic stability and conformational rigidity, often improving pharmacokinetic profiles compared to larger ring systems .

This compound’s design leverages the synergistic effects of these motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name |

naphthalen-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(15-7-3-5-12-4-1-2-6-14(12)15)19-10-13(11-19)21-17-18-8-9-22-17/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBXNUMHRPRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a naphthalene derivative reacts with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as copper (I) acetate in a solvent mixture of tert-butanol and water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s azetidine-thiazole combination distinguishes it from triazole-based analogs (e.g., compound 6a), which rely on click-chemistry-derived triazoles for bioactivity .

Biological Activity :

- Thiazole-containing compounds (e.g., 2-Acetylthiazole) exhibit antioxidant properties, suggesting the target compound may share this activity due to its thiazol-2-yloxy group .

- Triazole derivatives (e.g., 6a–6c) show antimicrobial activity linked to their acetamide and nitro groups, absent in the target compound, which may instead prioritize receptor interactions .

Metabolic Stability: Azetidine rings (as in the target compound and AZD1979) confer resistance to oxidative metabolism compared to larger rings (e.g., pyrrole or indole derivatives in cannabinoids), which degrade faster due to CYP450 activity .

Biological Activity

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 310.4 g/mol. The compound contains a naphthalene ring, a thiazole moiety, and an azetidine ring, which contribute to its unique chemical properties and biological activities .

Target Interactions

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds have shown interactions with various enzymes and receptors, potentially modulating cellular processes such as signal transduction and metabolic pathways.

Biochemical Pathways

Research indicates that related compounds can influence multiple biochemical pathways, including those involved in inflammation and cancer progression. The interactions may lead to alterations in gene expression and protein activity, impacting cellular homeostasis.

Anticancer Activity

Studies suggest that this compound may exhibit anticancer properties . Its structural components are known to interact with targets involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies. It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as affecting the NLRP3 inflammasome pathway . This suggests that it could be beneficial in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Absorption | Likely influenced by solubility properties |

| Distribution | Potentially wide distribution due to lipophilicity |

| Metabolism | Expected to undergo phase I and II metabolic reactions |

| Excretion | Primarily renal elimination anticipated |

These pharmacokinetic properties will significantly influence the compound's bioavailability and efficacy in clinical settings .

Similar Compounds

This compound can be compared with other naphthalene derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazole | Anticancer |

| 3-(Naphthalen-1-yl)oxiran-2-yl | Antimicrobial |

These comparisons highlight the unique aspects of this compound while also situating it within a broader context of naphthalene-based compounds with therapeutic potential .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antitumor Activity Study : A study demonstrated that naphthalene derivatives could inhibit BRAF(V600E) mutations in melanoma cells, suggesting potential use in targeted cancer therapies.

- Inflammation Modulation Study : Research indicated that thiazole-containing compounds effectively reduced inflammation markers in animal models, supporting their use in inflammatory disease treatment.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and various biological targets, reinforcing its potential as a lead compound for drug development.

Q & A

Advanced Question

- Polarity Mismatch : Polar aprotic solvents (DMF, DMSO) may deactivate Cu catalysts, reducing cycloaddition efficiency. Mixed solvents (t-BuOH/H₂O) balance solubility and reactivity .

- Byproduct Formation : Excess alkylating agents (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) can lead to dimerization; stoichiometric control is critical .

How are spectral data contradictions resolved in novel derivatives?

Advanced Question

Contradictions (e.g., unexpected δ shifts in ¹³C NMR) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.